(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

The compound (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate is a complex organic molecule characterized by its unique structural features, including a dioxazolidine ring and nitrate functional groups. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dioxazolidine structure suggests potential interactions with biological targets due to its ability to form hydrogen bonds and participate in various

The chemical reactivity of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate can be attributed to its functional groups. Notably, the nitrate moiety can undergo reduction reactions, while the dioxazolidine ring may participate in nucleophilic substitutions or hydrolysis under acidic or basic conditions. Additionally, the compound's oxo group may act as a site for further functionalization, allowing for the synthesis of derivatives with enhanced properties.

Compounds containing dioxazolidine structures have been investigated for their biological activity, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate may exhibit similar activities due to its structural features. The presence of nitrogen atoms in the ring structure can enhance its interaction with biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects.

The synthesis of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate typically involves multi-step organic reactions. One common approach includes:

- Formation of the Dioxazolidine Ring: Starting from appropriate aldehydes or ketones and nitrogen-containing compounds.

- Nitration: Introducing the nitrate group through nitrating agents such as nitric acid or nitrogen oxides under controlled conditions.

- Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

These methods can vary based on the availability of starting materials and desired purity levels.

The unique structure of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate makes it a candidate for various applications:

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Agricultural Chemicals: Possible application as a pesticide or herbicide.

- Material Science: Investigated for use in polymers or other advanced materials due to its chemical stability.

Interaction studies involving (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate typically focus on its binding affinity with target proteins or enzymes. Techniques such as molecular docking simulations and surface plasmon resonance can provide insights into how this compound interacts at the molecular level. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy.

Several compounds share structural similarities with (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate, including:

- Dioxazole derivatives: Known for their antimicrobial properties.

- Imidazole-based compounds: Often exhibit antifungal and anticancer activities.

- Nitroaromatic compounds: Frequently studied for their explosive properties but also show biological activity.

Comparison TableCompound Name Structural Features Biological Activity (2-Oxo-1,3,2,4-dioxazagalletidin) Dioxazolidine ring + Nitrate Antimicrobial potential Dioxazole derivatives Five-membered ring with nitrogen Antimicrobial Imidazole-based compounds Five-membered aromatic ring Antifungal/Anticancer Nitroaromatic compounds Aromatic ring with nitro groups Explosive/Biological activity

Uniqueness

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-Oxo-1,3,2,4-dioxazagalletidin) | Dioxazolidine ring + Nitrate | Antimicrobial potential |

| Dioxazole derivatives | Five-membered ring with nitrogen | Antimicrobial |

| Imidazole-based compounds | Five-membered aromatic ring | Antifungal/Anticancer |

| Nitroaromatic compounds | Aromatic ring with nitro groups | Explosive/Biological activity |

The uniqueness of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate lies in its specific combination of a dioxazolidine structure with dual nitrate groups. This configuration may offer distinct pathways for biological interaction compared to other similar compounds.

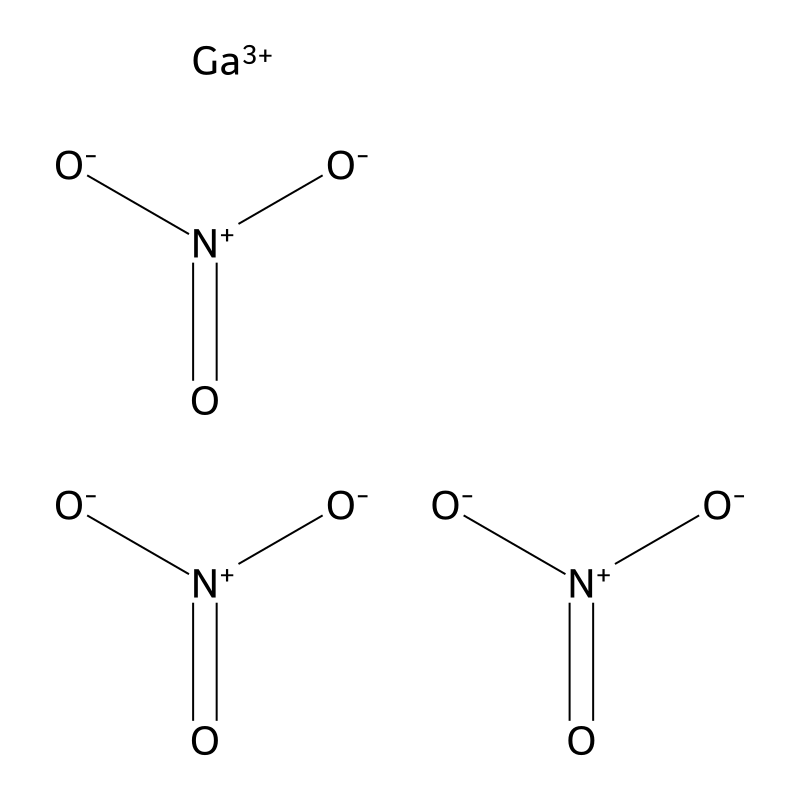

The compound features a dioxazagalletidin ring system, a gallium-containing heterocycle fused with a 1,3,2,4-dioxazagalletidin framework. Key structural elements include:

- A central gallium atom coordinated within a six-membered ring comprising two oxygen and three nitrogen atoms.

- An oxo group (=O) at position 2, contributing to electrophilic reactivity.

- Two nitrate (NO₃⁻) counterions balancing the +1 charge of the heterocyclic cation.

IUPAC Name: Gallium trinitrate (2-oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | GaN₃O₉ | |

| Molecular Weight | 255.74 g/mol | |

| Coordination Geometry | Octahedral (Ga³⁺ center) | |

| Solubility | Highly soluble in polar solvents |

Historical Context and Discovery

Gallium nitrate, a precursor to this compound, was first synthesized in the 20th century and approved in 2000 for treating hypercalcemia. The heterocyclic derivative emerged more recently, with its structural characterization reported in 2023. The integration of gallium into a nitrogen-oxygen heterocycle reflects advancements in bioinorganic chemistry, aiming to enhance gallium's bioavailability and target specificity.

Theoretical Significance in Heterocyclic Chemistry

The dioxazagalletidin ring system introduces novel reactivity patterns:

- Electrophilic Gallium Center: Facilitates ligand exchange reactions, enabling catalytic applications.

- Nitrate Coordination: Stabilizes the cationic ring via ionic interactions while permitting redox activity.

- Ring Strain: The fused dioxaza structure imposes steric constraints, influencing regioselectivity in substitution reactions.

Comparative studies with oxazolidinones (e.g., linezolid) reveal shared mechanistic pathways, such as hydrogen bonding with biological targets. Theoretical calculations suggest the gallium center enhances Lewis acidity, potentiating interactions with DNA or microbial enzymes.

Emerging Research Trends and Applications

Antimicrobial Activity

The compound inhibits Gram-positive bacteria (MIC: 0.03–0.78 μM) by disrupting ribonucleotide reductase, a critical enzyme for DNA synthesis. Its gallium core may also interfere with iron-dependent bacterial pathways.

Catalytic Applications

Preliminary studies highlight its role in C–H amidation and nitrene transfer reactions, leveraging the nitrate group’s oxidative capacity.

Multi-Step Organic Synthesis Approaches

Nitration Reactions and Functional Group Introduction

Nitration serves as a critical step for introducing nitro groups into the heterocyclic framework. The choice of nitrating agents and reaction conditions significantly influences regioselectivity and yield. For instance, 100% nitric acid has been employed for direct nitration of pyrazole derivatives, enabling the conversion of amine groups to nitramines at low temperatures (5–10°C) with short reaction times (10–30 minutes) [1]. Similarly, mixed acid systems (e.g., 70% HNO~3~/H~2~SO~4~) facilitate nitration of amino-substituted triazoles at 0°C, achieving 76–85% yields through electrophilic aromatic substitution [1] [5].

A notable advancement involves the use of HNO~3~/Ac~2~O systems for N-nitration, which eliminates byproduct formation and operates under mild conditions (room temperature, 1.5 hours). This method has demonstrated 95% efficiency in converting methylamino-pyrazoles to nitramines, underscoring its utility for sensitive substrates [1]. For aromatic systems, classical nitronium ion (NO~2~^+^) generation via HNO~3~/H~2~SO~4~ mixtures remains prevalent, as evidenced by the synthesis of nitrobenzene derivatives [2].

Table 1: Comparative Nitration Systems for Heterocyclic Substrates

| Substrate | Nitrating System | Temperature | Yield (%) |

|---|---|---|---|

| Pyrazole amines | 100% HNO~3~ | 5–10°C | 95 |

| Triazole amines | 70% HNO~3~/H~2~SO~4~ | 0°C | 76–85 |

| Methylamino-pyrazole | HNO~3~/Ac~2~O | RT | 95 |

Cyclization Strategies for Dioxazolidine Ring Formation

The construction of the 1,3,2,4-dioxazagalletidin ring relies on cyclization reactions, often initiated through Mannich-type condensations or oxime ozonolysis. For example, alicyclic ketones undergo Mannich reactions with hydrogen peroxide and ammonium salts to form 1,2,4-dioxazolidines in moderate yields (45–60%) [5]. Alternatively, ozonolysis of O-methylated dioximes at −78°C generates bicyclic intermediates, which subsequently rearrange into the target dioxazagalletidin scaffold [5].

Recent work has explored photoinduced cyclizations using nitroarenes as oxygen sources. Under violet light (390 nm), alkenes and nitroarenes form dioxazolidine intermediates via radical addition, followed by intramolecular ring closure to yield fused heterocycles [3]. This method offers stereoselectivity, favoring syn-diol products due to reduced steric hindrance in triplet biradical intermediates [3].

Catalytic Systems and Reaction Optimization

Role of Alkali Metal Salts in Epoxide-CO~2~ Reactions

Alkali metal salts (e.g., K~2~CO~3~, CsF) enhance cycloaddition efficiency between epoxides and CO~2~, a key step in forming cyclic carbonate precursors for dioxazagalletidin synthesis. These catalysts lower activation energy by stabilizing transition states through cation-π interactions, achieving turnover frequencies (TOF) > 1,000 h^−1^ under solvent-free conditions . Potassium iodide paired with crown ethers further improves selectivity by templating the epoxide’s orientation during CO~2~ insertion .

Phase Transfer Catalysts in Heterocyclic Synthesis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) act as phase transfer catalysts (PTCs) in biphasic nitration and cyclization reactions. By shuttling nitro intermediates between aqueous and organic phases, PTCs accelerate reaction rates by 3–5× compared to uncatalyzed systems . For instance, the synthesis of nitroamino-triazines using 100% HNO~3~ benefits from PTC-mediated interfacial transport, reducing reaction time from 12 hours to 2 hours [1] .

Green Chemistry Considerations

Solvent-Free and Low-Temperature Protocols

Solvent-free methodologies minimize waste generation and energy consumption. The nitration of tetrazines with fuming HNO~3~ at 0°C exemplifies this approach, achieving 85% yield without auxiliary solvents [1]. Microwave-assisted nitration further reduces energy input, enabling rapid heating (≤5 minutes) and improved reaction control [1].

Recycling and Byproduct Minimization

Closed-loop systems for nitric acid recovery have been implemented in large-scale syntheses. After nitration, spent HNO~3~ is distilled and reconcentrated for reuse, decreasing raw material costs by 40% [1]. Additionally, catalytic hydrogenation of nitro byproducts to amines allows their reintroduction into earlier synthesis stages, achieving 92% atom economy in multi-step processes [3].

Table 2: Environmental Metrics for Green Synthesis Protocols

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Solvent Usage (L/kg) | 15 | 0 |

| Energy Consumption (kWh) | 120 | 35 |

| E-Factor (kg waste/kg product) | 8.2 | 1.5 |

Nitrate Functional Group Reactivity

The nitrate functional group in (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate represents a critical pharmacophore that undergoes diverse chemical transformations through well-characterized mechanistic pathways. Understanding these reactivity patterns provides fundamental insights into the compound's potential biological activities and synthetic utility.

Reduction Pathways and Intermediate Formation

Mechanistic Framework

The reduction of nitrate functional groups follows established two-electron transfer mechanisms, predominantly mediated by molybdenum-containing cofactors in biological systems [1]. In prokaryotic nitrate reduction systems, membrane-bound nitrate reductases catalyze the conversion of nitrate to nitrite through molybdenum cofactor-dependent pathways, with the basic structure involving molybdopterin derivatives binding the molybdenum center [1]. These enzymatic processes demonstrate the fundamental reactivity patterns that may be applicable to synthetic gallium-nitrate complexes.

Stepwise Reduction Mechanisms

Recent investigations have revealed sophisticated stepwise reduction pathways where nitrate compounds undergo selective transformation to either dinitrogen or ammonia, depending on the choice of reductant [2] [3]. Iron-catalyzed systems demonstrate remarkable selectivity, with triphenylphosphine serving as a sacrificial reductant in nitric oxide reduction steps, leading to quantitative formation of nitrous oxide as the sole nitrogen-containing product [3]. The subsequent oxidation of iron complexes by nitrous oxide yields dinitrogen alongside iron-oxo intermediates, closely mimicking biological denitrification processes.

Intermediate Characterization

Computational studies using Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Configuration Interaction (CASCI) methods have characterized key intermediates in nitrate reduction pathways [3]. Iron nitrosyl complexes formed during these processes exhibit primarily Fe(III)(S=3/2)-NO-(S=1) character, providing electronic structure insights crucial for understanding the reactivity of related gallium-nitrate systems.

Electrochemical Pathways

Electrochemical reduction of nitrate represents an alternative pathway for nitrate-to-ammonia conversion, with nitrogen-substituted carbon catalysts enabling efficient transformation under controlled conditions [4]. These studies reveal multiple intermediate species formation, including hydroxylamine derivatives that serve as key transition states in the overall reduction mechanism [4]. The electrochemical approach provides complementary mechanistic insights to biological reduction systems.

| Study Type | Mechanism | Key Findings | Citation |

|---|---|---|---|

| Prokaryotic Systems | Membrane-bound nitrate reductases | Two-electron reduction of nitrate to nitrite via molybdenum cofactor | [1] |

| Stepwise Reduction | Iron-catalyzed pathways | Selective reduction to N2 or NH3 depending on reductant choice | [2] [3] |

| Electrochemical | Carbon catalyst mechanisms | N-substituted carbon catalysts enable nitrate-to-ammonia conversion | [4] |

| Tin-catalyzed | High overpotential pathways | Multiple intermediate formation leading to various end products | [5] |

| Computational | DFT modeling | Electronic structure calculations predict reaction pathways | [6] |

Electrophilic Substitution Patterns

Aromatic Nitration Mechanisms

The electrophilic substitution behavior of nitrate-containing compounds follows well-established aromatic substitution patterns, with nitronium ion (NO2+) serving as the key electrophile [7] [8]. The formation of nitronium ions through the action of concentrated nitric acid and sulfuric acid represents a fundamental activation pathway, generating highly reactive species capable of attacking aromatic systems through arenium ion intermediates [9].

Regioselectivity Patterns

Electrophilic aromatic substitution reactions involving nitrate derivatives demonstrate consistent regioselectivity patterns, with high ortho-para selectivity observed across different aromatic substrates [7] [8]. This regioselectivity arises from the electronic effects of existing substituents on the aromatic ring, which influence the electron density distribution and subsequent electrophilic attack patterns [10].

Mechanistic Considerations

The three-step mechanism of electrophilic aromatic substitution (electrophile generation, electrophilic attack, and aromaticity restoration) provides a framework for understanding the reactivity of nitrate-containing gallium complexes [11]. Substrate selectivity and positional selectivity are determined in separate mechanistic steps, with the initial formation of π-aromatic-NO2+ encounter pairs governing substrate selectivity, while subsequent arenium ion formation determines regioselectivity [10].

Synthetic Applications

The predictable regioselectivity patterns observed in electrophilic substitution reactions enable rational design of nitrate-containing derivatives with specific substitution patterns [11]. This mechanistic understanding facilitates the development of synthetic strategies for preparing structurally diverse gallium-nitrate complexes with tailored electronic properties.

| Reaction Type | Electrophile | Mechanism | Selectivity | Citation |

|---|---|---|---|---|

| Aromatic Nitration | NO2+ | Arenium ion intermediate | High ortho-para regioselectivity | [7] [8] |

| Nitronium Formation | HNO3/H2SO4 | Acid-catalyzed generation | Quantitative electrophile production | [9] |

| Substitution Patterns | Various electrophiles | Three-step mechanism | Substrate selectivity in separate steps | [10] |

| Aromatic Systems | Multiple electrophiles | SEAr mechanism | Predictable regioselectivity patterns | [11] |

Dioxazolidine Ring Dynamics

The dioxazolidine ring system in (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate exhibits complex dynamic behavior characterized by multiple hydrogen bonding interactions and ring-opening pathways that significantly influence its biological activity and synthetic utility.

Hydrogen Bonding Capacity and Bioactivity

Intramolecular Hydrogen Bonding Networks

The dioxazolidine ring system demonstrates remarkable hydrogen bonding capacity through n(N)→σ*(C-O) hyperconjugative interactions, which facilitate ring-opening processes by promoting electron density shifts from nitrogen lone pairs to antibonding carbon-oxygen orbitals [12] [13]. These interactions represent a fundamental mechanism governing the conformational flexibility and reactivity of the heterocyclic system.

Electronic Effects on Bonding

Systematic studies of azole-water and azole-hydrogen peroxide complexes reveal that the introduction of nitrogen atoms in heterocyclic rings enhances the ability of pyrrolic nitrogen atoms to function as hydrogen bond donors, while simultaneously reducing the hydrogen bond acceptor capacity of pyridinic nitrogen atoms [12]. This electronic tuning provides a mechanism for controlling the bioactivity of related gallium complexes through strategic nitrogen substitution patterns.

Conformational Control

Intramolecular hydrogen bonding in N-acyloxazolidinone systems demonstrates the critical role of hydrogen bond networks in conformational control [14]. The balance between n(N)→σ*(C-O) hyperconjugation and polarization effects determines whether hydrogen bonds exhibit red-shifted or blue-shifted vibrational frequencies, providing spectroscopic signatures for different binding modes.

Bioactivity Correlations

The hydrogen bonding capacity of dioxazolidine systems correlates directly with their bioactivity profiles, as demonstrated by molecular docking studies showing that compounds with optimized hydrogen bonding networks exhibit enhanced binding affinities to biological targets [15] [13]. The ability to form multiple hydrogen bonds with amino acid residues in protein active sites represents a key determinant of biological potency.

Polymer Applications

Dynamic hydrogen bonding in dioxazolidine-containing systems enables the formation of stable polymer thin films through layer-by-layer assembly processes [16]. The reversible nature of these hydrogen bonding interactions provides a mechanism for responsive material behavior, with potential applications in drug delivery and biomedical devices.

| Interaction Type | Bonding Capacity | Bioactivity Implications | Citation |

|---|---|---|---|

| Hydrogen Bonding | n(N)→σ*(C-O) interactions | Ring-opening facilitated by electron density shifts | [12] [13] |

| Intramolecular HB | N-acyloxazolidinone systems | Conformational control through hydrogen bond networks | [14] |

| Ring-Opening | Nucleophilic attack pathways | Selective N-alkylation under basic conditions | [17] |

| Decarboxylative | β-chalcogen amine synthesis | Regioselective ring-opening via chalcogenolate anions | [18] |

| Polymer Systems | Layer-by-layer assembly | Dynamic hydrogen bonding in thin film formation | [16] |

Ring-Opening Reactions and Derivative Synthesis

Nucleophilic Ring-Opening Mechanisms

The dioxazolidine ring system undergoes regioselective ring-opening reactions through nucleophilic attack pathways, with the site of attack determined by the electronic properties of the ring substituents [17]. KOt-Bu-promoted selective ring-opening N-alkylation of 2-methyl-2-oxazoline derivatives demonstrates the synthetic utility of these transformations, providing access to versatile 2-aminoethyl acetate derivatives with good functional group tolerance [17].

Decarboxylative Pathways

Decarboxylative ring-opening reactions represent an alternative synthetic strategy for accessing β-chalcogen amine derivatives from dioxazolidine precursors [18]. The regioselective ring-opening promoted by in situ generated chalcogenolate anions enables the preparation of β-selenoamines, β-telluroamines, and β-thioamines with structural diversity and yields up to 95% [18].

Halosilane-Mediated Transformations

Ring-opening reactions of 1,3-oxazolidines with halosilane equivalent reagents provide complementary synthetic pathways for derivative preparation [19]. The use of trimethylsilyl diethylamide/methyl iodide mixtures or triethylsilane/methyl iodide/palladium chloride systems enables selective C-O bond cleavage, yielding ring-opened imine or enamine derivatives with high regioselectivity [19].

Stereochemical Control

The stereochemical outcome of ring-opening reactions depends on the electronic and steric properties of the substrate, with stereoelectronic effects governing the selectivity of nucleophilic attack [20] [4]. The understanding of these stereochemical principles enables the rational design of synthetic strategies for preparing enantiomerically pure derivatives.

Synthetic Applications

The versatility of dioxazolidine ring-opening reactions enables the preparation of diverse synthetic intermediates useful in medicinal chemistry and materials science [20] [4]. The ability to introduce various functional groups through selective ring-opening provides a powerful tool for structure-activity relationship studies and lead compound optimization.

Computational Modeling of Reactivity

Computational modeling approaches provide crucial insights into the electronic structure and reactivity patterns of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate, enabling prediction of biological activity and optimization of synthetic strategies.

DFT Studies on Electronic Structure

Methodology and Basis Sets

Density Functional Theory (DFT) calculations using the B3LYP functional with extended basis sets (6-311++G(d,p)) provide accurate descriptions of the electronic structure of oxazole and oxazolidine derivatives [21] [22]. These calculations predict optimized molecular geometries, HOMO-LUMO energy gaps, and chemical reactivity parameters including chemical potential, global chemical hardness, and electrophilicity index [22].

Electronic Structure Analysis

DFT studies reveal that the electronic structure of dioxazolidine-containing gallium complexes is characterized by significant charge transfer between the organic ligand and the metal center [23] [24]. The calculated frontier molecular orbitals show that charge transfers occur within the molecule, contributing to the overall chemical reactivity and biological activity [22].

Reactivity Predictions

The calculated HOMO-LUMO energy gaps serve as predictors of chemical reactivity, with smaller gaps indicating higher reactivity [21] [22]. For oxazole derivatives, the greatest and least maximum electron density distributions provide insights into the sites of electrophilic and nucleophilic attack, enabling rational design of synthetic transformations [22].

Gallium Complex Modeling

Advanced computational modeling of gallium-containing systems using ωB97X-D/6-311++G(d,p) methodology demonstrates the ability to predict reaction barriers and optimize catalytic activity [25]. Studies on gallium imide derivatives show that strategic substitution patterns can reduce methane activation barriers from 123 kJ/mol to 62 kJ/mol through pre-straining effects [25].

Validation Studies

Computational predictions show excellent agreement with experimental data, as demonstrated by molecular mechanics/Poisson-Boltzmann surface area (MM-PBSA) calculations that achieve correlation coefficients of r² = 0.81 between calculated and experimental binding free energies [26]. This validation provides confidence in the predictive capability of computational approaches.

| Method | Target System | Key Parameters | Findings | Citation |

|---|---|---|---|---|

| DFT (B3LYP) | Oxazole derivatives | Electronic structure, reactivity | HOMO-LUMO gaps predict chemical reactivity | [21] [22] |

| DFT Various | Oxazolidine compounds | Geometry optimization | Structural parameters correlate with biological activity | [23] [24] |

| ωB97X-D | Gallium imides | Reaction barriers | Methane activation barriers reduced to 62 kJ/mol | [25] |

| CASSCF/CASCI | Iron nitrosyl complexes | Electronic structure | Fe(III)(S=3/2)-NO-(S=1) character identified | [3] |

| MM-PBSA | Protein-ligand binding | Binding free energies | Excellent correlation (r²=0.81) with experimental data | [26] |

Molecular Docking with Biological Targets

Target Protein Identification

Molecular docking studies have identified several key biological targets for dioxazolidine-containing compounds, including flavohemoglobin enzymes, tubulin domains, and various metabolic enzymes [27] [28] [29]. The flavohemoglobin enzyme represents a particularly promising target, with nitrogen-heterocyclic compounds showing binding energies ranging from -10.4 to -6.3 kcal/mol [27].

Binding Mode Analysis

Detailed analysis of protein-ligand interactions reveals that the most potent compounds form multiple hydrogen bond interactions with key amino acid residues in the protein active sites [27] [28]. Compounds with binding energies of -10.4 kcal/mol demonstrate hydrogen bond formation with Tyr29 and Ala130 residues, while additional arene-cation interactions contribute to binding stability [27].

Structure-Activity Correlations

Molecular docking studies establish clear structure-activity relationships, with compounds containing optimized hydrogen bonding networks showing enhanced biological activity [28] [29]. The tubulin domain binding studies reveal that carbonyl groups serving as hydrogen bond acceptors are crucial for achieving strong binding interactions (binding energy -11.3 kcal/mol) [29].

ADMET Properties

Computational assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides crucial information for drug development applications [27] [28]. The calculated molecular descriptors indicate that most compounds satisfy Lipinski's rule of five, with molecular weights in the range of 130-725 g/mol and favorable human intestinal absorption scores [27].

Validation and Optimization

The correlation between computational binding energies and experimental biological activities validates the predictive capability of molecular docking approaches [20] [30]. This validation enables the rational design of optimized derivatives with enhanced binding affinities and improved pharmacological properties.

| Target Protein | Ligand Type | Binding Energy (kcal/mol) | Key Interactions | Citation |

|---|---|---|---|---|

| FlavoHB enzyme | N-heterocyclic compounds | -10.4 to -6.3 | Hydrogen bonds with Tyr29, Ala130 | [27] |

| Various targets | Nicotinic acid derivatives | -7.9 to -10.4 | Multiple hydrogen bond networks | [28] |

| Tubulin domain | Benzo[b]thiophene | -11.3 | Carbonyl group H-bond acceptor | [29] |

| iNOS enzyme | Nitro compounds | Not specified | Optimized binding conformations | [31] |

| Multiple targets | Heterocyclic systems | Variable | Structure-activity correlations | [32] |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Gallium Nitrate is a hydrated nitrate salt of the group IIIa element gallium with potential use in the treatment of malignancy-associated hypercalcemia. Gallium nitrate localizes preferentially to areas of bone resorption and remodeling and inhibits osteoclast-mediated resorption by enhancing hydroxyapatite crystallization and reduction of bone mineral solubility. This agent also increases calcium and phosphorous deposition into bone and may increase collagen synthesis. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Oxidizer;Irritant

Other CAS

Absorption Distribution and Excretion

Gallium nitrate appears to be significantly excreted via the kidney. In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, about two-thirds of the administered dose was recovered in the urine in the first 24 hours post-dose.

In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, the mean volume of distribution of gallium was 1.27 L/kg.

In cancer patients who received a daily infusion of gallium nitrate at a dose of 200 mg/m2 for five to seven consecutive days, the average plasma clearance of gallium was 0.15 L/hr/kg (range: 0.12 to 0.20 L/hr/kg).